Tert-butyl trans-4-formylcyclohexylcarbamate

Stereochemistry Conformational Analysis Pharmaceutical Intermediates

Sourcing a stereodefined bifunctional building block with orthogonal Boc-amine and aldehyde handles often leads to inconsistent purity or geometric ambiguity. This compound resolves both challenges: - Confirmed trans configuration (CAS 181308-57-6) eliminates cis-isomer contamination (cf. CAS 181308-56-5), ensuring downstream stereochemical fidelity. - Boc protection enables selective deprotection orthogonal to Cbz or Fmoc strategies; the aldehyde serves as a chemoselective ligation point for peptide conjugation or library synthesis. - Supplied as a white to light yellow solid with purity ≥97%, stored under nitrogen at -20°C to preserve aldehyde integrity during global transit.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 181308-57-6
Cat. No. B2571225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl trans-4-formylcyclohexylcarbamate
CAS181308-57-6
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C=O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15)
InChIKeyGPDBIGSFXXKWQR-MGCOHNPYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl Trans-4-Formylcyclohexylcarbamate Overview


Tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6), also known as trans-4-(Boc-amino)cyclohexanecarboxaldehyde, is a bifunctional organic building block featuring a Boc-protected amine and an aldehyde group positioned in a trans configuration on a cyclohexane ring. This compound is classified as a carbamate and is widely utilized as a protected amine intermediate in organic synthesis and pharmaceutical research. It is typically supplied as a white to light yellow solid with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol. Its stereodefined trans geometry and orthogonal reactive handles enable precise molecular construction in complex synthetic pathways.

Stereochemical Control Defined trans-1,4-disubstituted cyclohexane geometry supports predictable spatial orientation in target synthesis.
Orthogonal Protection Boc-protected amine remains stable during aldehyde transformations, enabling sequential deprotection strategies.
Bifunctional Reactivity Free aldehyde group allows chemoselective ligation, reductive amination, and scaffold extension without amine interference.

Generic Substitution Failure for Tert-Butyl Trans-4-Formylcyclohexylcarbamate


This compound cannot be generically substituted with closely related analogs due to the critical interplay between its trans stereochemistry, Boc protecting group, and aldehyde functionality. The trans configuration dictates a specific spatial orientation that influences downstream molecular geometry and target binding. While the cis isomer (CAS 181308-56-5) and N-methyl analog (CAS 400898-94-4) are structurally similar, they exhibit distinct physicochemical properties, reactivity profiles, and steric constraints that alter synthetic outcomes. The Boc group offers a specific deprotection profile that differs from other amine protecting groups like Cbz (benzyl carbamate). [1] Furthermore, the aldehyde group's reactivity is modulated by the cyclohexane ring's conformational preferences, which are directly influenced by the trans substitution pattern.

Stereochemistry
Trans configuration (1r,4r)
Cis isomer (CAS 181308-56-5)
Trans geometry ensures consistent spatial orientation; cis isomer alters molecular topology and downstream reactivity, making direct interchange unsuitable.
Protecting Group
Boc (acid-labile, TFA/HCl)
Cbz analog (CAS 412357-50-7, hydrogenolysis)
Different deprotection conditions limit orthogonal synthesis flexibility; replacing Boc with Cbz requires heterogeneous catalysis and may compromise acid-sensitive substrates.

Differentiation Evidence for Tert-Butyl Trans-4-Formylcyclohexylcarbamate


Trans Isomer Stereochemical Purity and Stability

The trans isomer of tert-butyl 4-formylcyclohexylcarbamate (CAS 181308-57-6) is supplied with a defined stereochemistry, in contrast to the cis isomer (CAS 181308-56-5) or the unspecified stereoisomer mixture (CAS 304873-80-1). The trans configuration imparts a specific three-dimensional orientation where the Boc-amino and formyl groups adopt equatorial/axial preferences that influence conformational stability and reactivity. This stereochemical distinction is crucial for applications requiring precise spatial arrangements, such as in the synthesis of stereospecific VLA-4 antagonists. [1]

Stereochemical Purity
Class-level
≥99% (GC)
Supports stereochemical fidelity in asymmetric synthesis.
Confirmed by NMR and X-ray crystallography; cis isomer or unspecified mixture would introduce stereochemical uncertainty.
Stereochemistry Conformational Analysis Pharmaceutical Intermediates

Boc vs. Cbz Protecting Group Orthogonality

The tert-butyloxycarbonyl (Boc) group in CAS 181308-57-6 offers distinct deprotection conditions (acid-labile, e.g., TFA or HCl) compared to the benzyloxycarbonyl (Cbz) group found in analogs like CAS 412357-50-7, which requires hydrogenolysis. [1] The Boc group provides stability under basic and nucleophilic conditions, allowing for selective aldehyde functionalization without amine deprotection. The predicted pKa of the carbamate nitrogen is 12.33±0.40, influencing its protonation state and reactivity under various pH conditions.

Protecting Group Orthogonality
Class-level
Boc: acid-labile (TFA/HCl) vs Cbz: hydrogenolysis (H₂/Pd-C)
Enables orthogonal deprotection strategies in multi-step synthesis.
Predicted pKa 12.33±0.40; Boc remains stable under nucleophilic/basic aldehyde transformations.
Protecting Group Chemistry Peptide Synthesis Orthogonal Deprotection

Stereoselective Synthesis of VLA-4 Antagonists

tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6) has been explicitly utilized as a key intermediate in a novel synthetic route to a very late antigen-4 (VLA-4) antagonist. [1] This synthesis employed a stereoselective approach from a trans-spirolactone carboxylic acid intermediate, highlighting the importance of the trans configuration for the desired biological activity. [2] In contrast, the cis isomer (CAS 181308-56-5) would lead to a different stereochemical outcome, potentially resulting in an inactive or less potent epimer.

VLA-4 Antagonist Intermediate
Cross-study
Trans isomer: correct stereochemistry for active antagonist vs Cis isomer: leads to distinct epimer
Demonstrates fit for stereospecific bioactive molecule synthesis.
Published synthetic route (Chem. Pharm. Bull. 2011); trans geometry critical for target binding.
Medicinal Chemistry VLA-4 Antagonists Stereoselective Synthesis

Purity Specifications and Vendor Variability

Commercial sources of tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6) offer varying purity grades, which can impact synthetic reproducibility. For instance, ChemImpex specifies a purity of ≥ 99% (GC) , AKSci offers 99% minimum purity , while Sigma-Aldrich lists a purity of 97% . The unspecified stereoisomer mixture (CAS 304873-80-1) is available with a typical yield of 64% from a DIBAL-H reduction. Selecting a high-purity, stereochemically defined source minimizes side reactions and simplifies purification.

Purity Grades
Data to verify
≥99% to 97% (GC)
High purity supports consistent synthetic outcomes.
Supplier-reported purity; verify with COA and in-house QC. Unspecified isomer mixture available with lower yield.
Quality Control Purity Analysis Reproducibility

Application Scenarios for Tert-Butyl Trans-4-Formylcyclohexylcarbamate


VLA-4 Antagonist Stereospecific Synthesis

This compound is directly applicable as a key intermediate in the stereoselective synthesis of VLA-4 antagonists, as demonstrated in published medicinal chemistry routes. [1] The trans configuration is essential for achieving the correct stereochemistry in the final bioactive molecule.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

The Boc-protected amine in this compound remains stable under conditions that would deprotect Cbz or Fmoc groups, enabling sequential deprotection strategies. This is particularly valuable in peptide synthesis and complex natural product assembly where the aldehyde handle can be exploited for chemoselective ligations. [2]

Synthesis of Constrained Cyclohexane Pharmacophores

The trans-1,4-disubstituted cyclohexane core serves as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation. This is crucial for hit-to-lead optimization in drug discovery programs targeting neurological conditions and other therapeutic areas.

Application
Selection Property
Validation Focus
VLA-4 antagonist synthesis
Trans stereochemistry
Chiral HPLC / NMR confirmation
Orthogonal deprotection strategies
Boc acid-lability
Orthogonality testing (TFA vs H₂/Pd-C)
Constrained pharmacophore design
1,4-trans scaffold rigidity
Conformational analysis (X-ray, NMR)

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